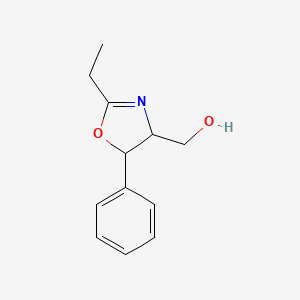![molecular formula C27H24ClN5OS B11959438 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11959438.png)
2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4,5-双(4-甲基苯基)-4H-1,2,4-三唑-3-基]硫代}-N'-[(1E,2Z)-2-氯-3-苯基丙-2-烯-1-亚基]乙酰肼是一种复杂的有机化合物,具有三唑环、硫代基团和酰肼部分。该化合物由于其在药物化学中的潜在应用而受到关注,特别是作为抗菌剂和抗癌剂。多个官能团的存在使其具有多种化学反应性和生物活性。
准备方法
合成路线和反应条件
2-{[4,5-双(4-甲基苯基)-4H-1,2,4-三唑-3-基]硫代}-N'-[(1E,2Z)-2-氯-3-苯基丙-2-烯-1-亚基]乙酰肼的合成通常涉及多步有机反应。一种常见的路线包括以下步骤:
三唑环的形成: 可以通过适当的肼衍生物与醛或酮的环化来实现。
硫代基团的引入: 此步骤涉及用硫醇化合物对卤代前体的亲核取代。
酰肼部分的形成: 这通常通过酰氯与肼或其衍生物反应来完成。
最终偶联反应: 最后一步涉及三唑-硫代中间体与合适的醛或酮缩合,形成所需的乙酰肼。
工业生产方法
该化合物的工业生产可能会涉及优化上述合成路线,以最大限度地提高收率和纯度。这可能包括使用自动化反应器、连续流动化学和先进的纯化技术,例如色谱和结晶。
化学反应分析
反应类型
氧化: 硫代基团可以使用过氧化氢或间氯过氧苯甲酸等氧化剂氧化成亚砜或砜。
还原: 酰肼部分可以使用氢化锂铝等还原剂还原成相应的胺。
取代: 三唑环可以发生亲电或亲核取代反应,具体取决于取代基和反应条件。
常用试剂和条件
氧化: 过氧化氢,间氯过氧苯甲酸。
还原: 氢化锂铝,硼氢化钠。
取代: 卤代试剂,胺或硫醇等亲核试剂。
主要产物
氧化: 亚砜,砜。
还原: 胺。
取代: 各种取代的三唑。
科学研究应用
化学
催化: 该化合物可用作金属催化反应中的配体。
有机合成: 它作为合成更复杂分子的中间体。
生物
抗菌活性: 该化合物已显示出作为抗菌剂对各种细菌和真菌菌株的潜力。
抗癌活性: 初步研究表明它可能抑制某些癌细胞系的生长。
医药
药物开发: 正在研究该化合物,以用于开发新的药物。
工业
材料科学: 它可用于开发具有特定特性的新材料,例如导电性或荧光性。
作用机制
2-{[4,5-双(4-甲基苯基)-4H-1,2,4-三唑-3-基]硫代}-N'-[(1E,2Z)-2-氯-3-苯基丙-2-烯-1-亚基]乙酰肼的具体作用机制尚未完全了解。据信它与酶和受体等细胞靶标相互作用,导致抑制关键生物途径。三唑环和硫代基团被认为在其结合亲和力和特异性中起着至关重要的作用。
相似化合物的比较
类似化合物
- 2-{[4,5-双(4-甲基苯基)-4H-1,2,4-三唑-3-基]硫代}-N'-[(1E,2Z)-2-氯-3-苯基丙-2-烯-1-亚基]乙酰肼
- 2-{[4,5-双(4-甲基苯基)-4H-1,2,4-三唑-3-基]硫代}-N'-[(1E,2Z)-2-氯-3-苯基丙-2-烯-1-亚基]乙酰肼
独特性
三唑环、硫代基团和酰肼部分的独特组合使该化合物与众不同。其多样的反应性和潜在的生物活性使其成为进一步研究和开发的宝贵化合物。
属性
分子式 |
C27H24ClN5OS |
|---|---|
分子量 |
502.0 g/mol |
IUPAC 名称 |
2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C27H24ClN5OS/c1-19-8-12-22(13-9-19)26-31-32-27(33(26)24-14-10-20(2)11-15-24)35-18-25(34)30-29-17-23(28)16-21-6-4-3-5-7-21/h3-17H,18H2,1-2H3,(H,30,34)/b23-16-,29-17+ |
InChI 键 |
MIYWSTQCDWPRCO-ODCACWBFSA-N |
手性 SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)N/N=C/C(=C/C4=CC=CC=C4)/Cl |
规范 SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)NN=CC(=CC4=CC=CC=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



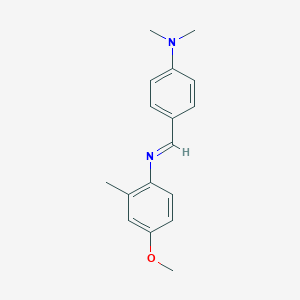
![N'-[(E)-(4-ethylphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide](/img/structure/B11959382.png)
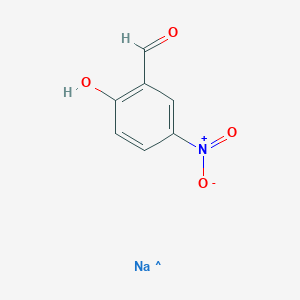



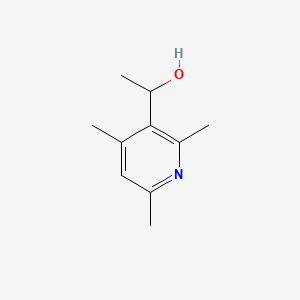

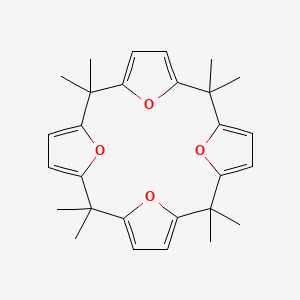
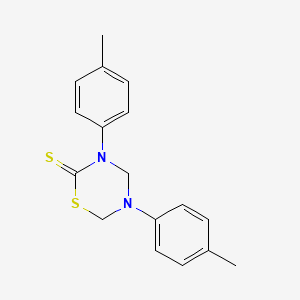
![2-[(4-Fluorobenzylidene)amino]phenol](/img/structure/B11959413.png)

